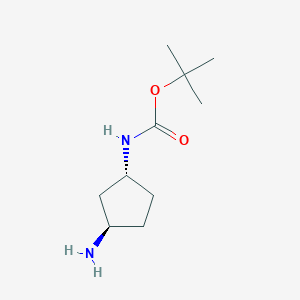
3-(Methylsulfanyl)cyclohexan-1-amine
Vue d'ensemble
Description
3-(Methylsulfanyl)cyclohexan-1-amine, also known as 3-Methycyclohexylamine, is an organic compound that is widely used in research laboratories around the world. It is a cyclic amine, meaning it is composed of a cyclic ring structure with an amine group attached to it. As a cyclic amine, 3-Methycyclohexylamine is highly versatile, making it a valuable compound for many scientific applications.
Applications De Recherche Scientifique
Antifibrinolytic Applications
3-(Methylsulfanyl)cyclohexan-1-amine, under the isomer form AMCA, has been identified as a potent antifibrinolytic agent. Clinical studies have shown that AMCA effectively inhibits plasminogen activation, making it significantly more potent than e-ACA in preventing fibrinolysis. Its therapeutic efficacy has been validated in subjects with increased fibrinolytic activity, successfully stopping bleeding caused by general or local fibrinolysis. Despite its potent activity, AMCA exhibits a short half-life in serum and is rapidly excreted in urine, suggesting a need for frequent dosing to maintain its therapeutic effects. This compound's impact on thrombin time and absence of antiplasmin effects at certain concentrations add layers of complexity to its pharmacodynamic profile (Andersson et al., 2009).
Carcinogenicity and Metabolism Studies
Significant research has been dedicated to understanding the carcinogenic potential of heterocyclic amines (HCAs), compounds structurally similar to 3-(Methylsulfanyl)cyclohexan-1-amine. Studies have elucidated the presence of carcinogenic HCAs in the urine of individuals consuming a normal diet and highlighted the absence of these compounds in individuals on parenteral alimentation. This dichotomy underscores the role of dietary intake in HCA exposure and potential carcinogenic risk. Furthermore, research has delved into the metabolic pathways of HCAs, identifying the critical role of enzymes like CYP1A2 in the metabolic activation of these compounds. The interplay between dietary intake, genetic polymorphisms in metabolizing enzymes, and the resultant risk of conditions like prostate cancer and pancreatic cancer has been a focal point of these studies, reflecting the complex nature of HCA-related carcinogenicity (Ushiyama et al., 1991); (Koutros et al., 2009); (Suzuki et al., 2008).
Environmental and Occupational Exposure
Research has also explored the environmental and occupational exposure to amines, with a specific focus on understanding the potential health risks associated with such exposure. Studies have documented the presence of amines and their metabolites in various environmental samples, indicating widespread exposure. Additionally, investigations into the incidence of amine-induced occupational rhinitis and asthma suggest that the health impact of amine exposure in the workplace may be underreported. These findings call for a comprehensive approach to monitoring and mitigating amine exposure to prevent adverse health outcomes (Silva et al., 2013); (Laborde-Castérot et al., 2014).
Propriétés
IUPAC Name |
3-methylsulfanylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRGXUWSUFKSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303135 | |
| Record name | Cyclohexanamine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)cyclohexan-1-amine | |
CAS RN |
1315365-18-4 | |
| Record name | Cyclohexanamine, 3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)



![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)





